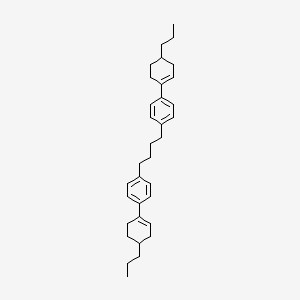![molecular formula C18H18O3S B14386436 2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate CAS No. 88358-43-4](/img/structure/B14386436.png)
2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate is an organic compound that belongs to the class of alpha,alpha-diphenylacetates It is characterized by the presence of a sulfanyl group attached to a phenylethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate typically involves the reaction of 2-oxo-2-phenylethyl sulfanyl acetic acid with phenylethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature, often around 60-80°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an inhibitor of protein synthesis in bacteria and yeast, making it a candidate for antimicrobial research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit protein synthesis by binding to the 30S subunit of bacterial ribosomes, thereby preventing the formation of functional ribosomes. This inhibition disrupts the translation process, leading to the suppression of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid
- 2-[(1-Hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid
- Ethyl [(2-phenylethyl)sulfanyl]acetate
Uniqueness
2-[(2-Oxo-2-phenylethyl)sulfanyl]-1-phenylethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher potency as an inhibitor of protein synthesis and has a broader range of applications in various fields .
Properties
CAS No. |
88358-43-4 |
|---|---|
Molecular Formula |
C18H18O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(2-phenacylsulfanyl-1-phenylethyl) acetate |
InChI |
InChI=1S/C18H18O3S/c1-14(19)21-18(16-10-6-3-7-11-16)13-22-12-17(20)15-8-4-2-5-9-15/h2-11,18H,12-13H2,1H3 |
InChI Key |
WMDGEAQXIMKBMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CSCC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(3-Methoxyphenyl)methoxy]ethyl}-2-methyl-1,3-dioxolane](/img/structure/B14386370.png)
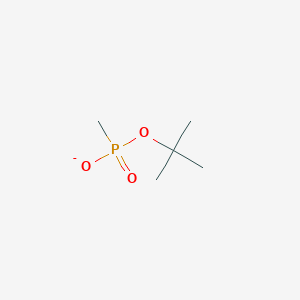
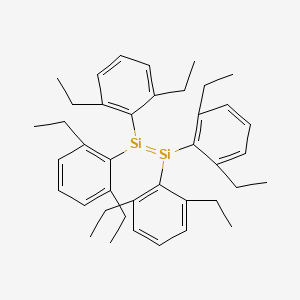
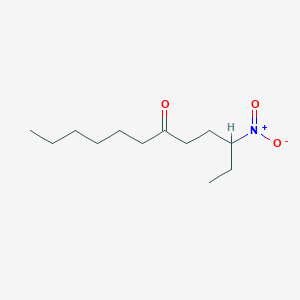

![Ethanone, 1-(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14386382.png)
![Methyl 3-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl]propanoate](/img/structure/B14386386.png)

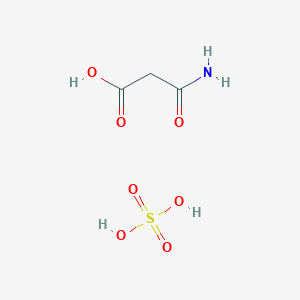
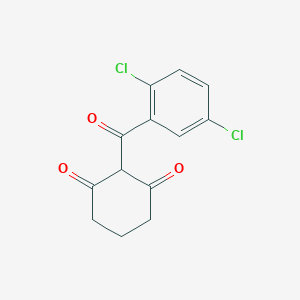

![3-Cyano-1-[(4-fluorophenyl)methyl]quinolin-1-ium](/img/structure/B14386416.png)
